2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid
Description
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Properties
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZFEKUVFZTZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409039 | |
| Record name | 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-48-0 | |
| Record name | 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid, with the CAS number 5884-48-0, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo substituent and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. Its molecular formula is C₁₁H₉BrO₃, indicating the presence of bromine, which is known to influence biological activity through electron-withdrawing effects.
Target of Action
This compound is primarily known for its interactions with various biochemical pathways, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism .
Mode of Action
The compound's action involves binding to active sites of enzymes, potentially leading to either inhibition or activation depending on the specific context. The presence of the bromine atom can enhance electrophilic attack by stabilizing intermediates formed during enzymatic reactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated compounds can possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Properties
The compound has been investigated for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine is essential for enhancing cytotoxic activity against cancer cells .
Study on Anticancer Activity
A notable study analyzed the effects of similar compounds on cancer cell lines, revealing IC₅₀ values in the micromolar range. For example, compounds with similar structural characteristics showed promising results in inhibiting cell growth in A-431 and Jurkat cells, with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Studies
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 46.9–93.7 μg/mL against resistant bacterial strains .
Cellular Effects
The compound influences cellular signaling pathways, particularly those involving kinases and phosphatases. Its interaction with transcription factors can modulate gene expression, impacting cellular functions such as proliferation and apoptosis .
Dosage Effects in Animal Models
Animal studies have shown that dosage significantly affects the biological activity of this compound. Lower doses may enhance metabolic activity and cellular function, while higher doses can lead to toxicity and cellular damage .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid exhibit significant anticancer properties. The presence of bromine and methoxy groups in the aromatic ring contributes to the compound's ability to inhibit tumor growth. Studies have shown that derivatives of this compound can effectively target cancer cells, potentially leading to new therapeutic agents for cancer treatment .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. In various animal models, it has demonstrated the ability to reduce seizure activity, making it a candidate for further development in treating epilepsy and related disorders. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance its efficacy .
Material Science
Synthesis of Functional Polymers
this compound serves as a precursor in the synthesis of light-responsive diblock copolymers. These materials have applications in photonic devices and smart materials due to their ability to change properties upon exposure to light. The incorporation of this compound into polymer matrices enhances their mechanical and thermal properties, making them suitable for advanced material applications .
Organic Synthesis
Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex organic molecules. Its bromine atom allows for further substitution reactions, facilitating the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Case Studies
Preparation Methods
Regioselective Bromination of 4-Methoxyphenylacetic Acid
One well-documented method involves the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid solvent. This reaction proceeds smoothly at room temperature, yielding 2-(3-Bromo-4-methoxyphenyl)acetic acid with high regioselectivity and an 84% yield.
| Parameter | Details |
|---|---|
| Starting Material | 4-Methoxyphenylacetic acid (10 g, 60.2 mmol) |
| Brominating Agent | Bromine (9.62 g, 60.2 mmol) in acetic acid (30 mL) |
| Solvent | Acetic acid (60 mL) |
| Addition Method | Bromine solution added dropwise over 30 minutes |
| Reaction Temperature | Room temperature (approx. 25°C) |
| Reaction Time | Stirred for 60 minutes post addition |
| Work-up | Poured into ice-water, filtered, washed, recrystallized from hot xylene |
| Yield | 84% |
| Product Appearance | White crystalline powder |
| Melting Point | 386.3–387.2 K |
- The bromination occurs regioselectively at the 3-position relative to the methoxy group.
- The product retains the acetic acid functionality intact.
- The reaction is mild and avoids overbromination or side reactions.
This method is supported by structural analysis confirming the substitution pattern and purity of the product.
Synthesis of Phenylmethoxy Substituent
The transformation of the methoxy group into a phenylmethoxy group (benzyloxy group) typically involves an etherification reaction. This can be achieved by reacting the bromo-substituted hydroxyphenylacetic acid intermediate with benzyl bromide or benzyl chloride under basic conditions.
Typical Etherification Conditions:
| Parameter | Details |
|---|---|
| Substrate | 3-Bromo-4-hydroxyphenylacetic acid or derivative |
| Alkylating Agent | Benzyl bromide or benzyl chloride |
| Base | Potassium carbonate or sodium hydride |
| Solvent | Acetone, DMF, or DMSO |
| Temperature | Reflux or room temperature depending on base and solvent |
| Reaction Time | Several hours (e.g., 3–24 h) |
| Work-up | Extraction, washing, purification by chromatography |
This step installs the phenylmethoxy substituent, completing the synthesis of this compound.
Alternative Synthetic Routes
While direct literature on the exact preparation of this compound is limited, related synthetic methods for similar brominated phenylacetic acids provide insight:
- Metal sodium mediated rearrangement and carboxylation of bromonitrotoluene derivatives to form bromonitrophenylacetic acids, which can be further reduced and functionalized.
- Use of flow reactors and dehydrating agents for halogenated acetonitrile derivatives, which may be adapted for related aromatic acetic acids.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Regioselective Bromination | 4-Methoxyphenylacetic acid | Br2 in Acetic acid, RT, 1 h | 84 | High regioselectivity at 3-position |
| 2 | Etherification | 3-Bromo-4-hydroxyphenylacetic acid | Benzyl bromide, K2CO3, acetone, reflux | 70–90 | Introduces phenylmethoxy substituent |
| 3 | Purification | Crude product | Recrystallization or chromatography | — | Ensures product purity |
Research Findings and Notes
- The regioselective bromination is influenced by the electron-donating methoxy group, directing bromine to the ortho position relative to it (3-position).
- The acetic acid moiety remains stable under bromination conditions, facilitating direct functionalization without protecting groups.
- Etherification to form the phenylmethoxy group is a standard nucleophilic substitution on the phenolic hydroxyl, requiring careful control of base and temperature to avoid side reactions.
- The overall synthetic route is efficient, scalable, and yields crystalline products suitable for further applications.
Q & A
Q. What synthetic methodologies are most effective for the regioselective bromination of phenylacetic acid derivatives to yield 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid?
The regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid (AcOH) is a well-established method, achieving ~84% yield . Key steps include:
- Reagent stoichiometry : Equimolar Br₂ and substrate in AcOH at room temperature.
- Reaction monitoring : NMR and melting point analysis confirm bromination at the 3-position.
- Purification : Recrystallization from ethanol/water produces high-purity crystals suitable for X-ray diffraction.
Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve the molecular geometry and hydrogen-bonding motifs of this compound?
SC-XRD using SHELXTL (Bruker AXS) or SHELXL software is recommended:
- Data collection : Monochromatic CuKα radiation (λ = 1.54178 Å) at 120 K minimizes thermal motion artifacts.
- Hydrogen bonding : Centrosymmetric dimers with R₂²(8) motifs are identified via O–H···O interactions (d = 1.82 Å) .
- Geometric parameters : Methoxy groups are coplanar (torsion angle: 1.2°), while the acetic acid moiety is tilted 78.15° relative to the phenyl ring .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR :
- ¹H NMR : Aromatic protons adjacent to Br show deshielding (δ 7.4–7.6 ppm). Methoxy (δ ~3.8 ppm) and acetic acid (δ ~12 ppm, broad) groups confirm substitution .
- 13C NMR : Br-induced deshielding increases C-3 carbon chemical shift (~125 ppm) .
- FT-IR : O–H (carboxylic acid) stretch at 2500–3000 cm⁻¹ and C=O stretch at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of substituents influence the molecular geometry and reactivity of this compound?
Electron-withdrawing (Br) and donating (methoxy, acetic acid) groups alter bond angles and reactivity:
- C–C–C angles : Br induces a larger angle (121.5°) vs. methoxy (118.2°) due to its strong electron-withdrawing nature .
- Reactivity : Br enhances electrophilic substitution at the para position, while the methoxy group directs further functionalization via ortho/para effects .
- Crystallography : Substituent electronic properties correlate with phenyl ring distortions, validated by SC-XRD .
Q. How can discrepancies between computational and experimental structural data (e.g., bond angles, torsion angles) be resolved?
- DFT vs. SC-XRD : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles. Discrepancies >2° may indicate crystal packing effects or solvent interactions .
- Hydrogen bonding : SC-XRD reveals intermolecular O–H···O bonds not fully captured in gas-phase computations. Include solvent (AcOH) in MD simulations for accuracy .
Q. What strategies mitigate low yields in the Perkin condensation/decarboxylation sequence involving this compound for natural product synthesis (e.g., Combretastatin A-4)?
- Reaction optimization :
- Catalyst : Use piperidine or DMAP to accelerate condensation .
- Temperature : Decarboxylation at 150–160°C under reduced pressure minimizes side reactions .
- Yield analysis : Monitor by TLC (hexane/EtOAc 3:1) and HPLC (C18 column, 220 nm) to isolate intermediates .
Q. How do hydrogen-bonding motifs in the crystal lattice affect the compound’s stability and solubility?
- Stability : Strong O–H···O dimers (R₂²(8)) increase melting point (~200°C) and reduce hygroscopicity .
- Solubility : Dimers limit solubility in non-polar solvents (e.g., hexane), but acetic acid enhances solubility in polar aprotic solvents (DMF, DMSO) .
Q. What analytical approaches validate the purity of this compound in multi-step syntheses?
- HPLC-MS : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities (<0.5% area).
- Elemental analysis : Match calculated (C: 44.12%, H: 3.70%, Br: 32.62%) and experimental values (±0.3%) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for similar derivatives (e.g., 3-Bromo vs. 4-Bromo analogs)?
Q. What factors explain variability in C–C–C angles across crystallographic studies of halogenated phenylacetic acids?
- Crystal packing : Steric crowding from adjacent molecules distorts angles.
- Substituent electronegativity : Higher electronegativity (Br > Cl > F) increases angle deviation from 120° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
